molecular formula C22H23N5O2S B2874949 N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide CAS No. 900276-92-8

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide

カタログ番号: B2874949
CAS番号: 900276-92-8
分子量: 421.52
InChIキー: RJLBBGSFYDABAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a cyclohexyl group at position 1 and an N-methylbenzenesulfonamide moiety at position 4. Its design integrates a sulfonamide group for enhanced hydrogen-bonding interactions and a lipophilic cyclohexyl substituent, which may improve cell membrane permeability compared to simpler analogs.

特性

IUPAC Name

N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h3,6-9,12-16H,2,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLBBGSFYDABAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4CCCCC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

化学反応の分析

Reaction Mechanisms

The chemical transformations that N-(1-cyclohexyl- triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide can undergo include:

  • Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions where it can react with various electrophiles to form new derivatives.

  • Electrophilic Aromatic Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.

  • Deprotonation and Protonation : The presence of nitrogen atoms in the triazole and quinoxaline rings allows for deprotonation under basic conditions or protonation under acidic conditions, which can influence reactivity.

Biological Activity Implications

Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in disease pathways. For instance:

  • Enzyme Inhibition : Compounds featuring a benzenesulfonamide moiety have been associated with inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth under hypoxic conditions.

  • Anticancer Activity : The structural characteristics suggest potential anticancer properties due to their ability to interact with biological targets and pathways involved in tumor progression.

Data Tables

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structure: [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

The triazoloquinoxaline scaffold is shared with several bioactive analogs. For example:

  • 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide: This bis-triazoloquinoxaline derivative demonstrated potent TopoII inhibition (IC₅₀ = 0.8 µM), DNA intercalation, and apoptosis induction in Caco-2 cells . Compared to the target compound, the absence of a sulfonamide group and the presence of a fluorophenylacetamide side chain may reduce solubility but enhance specificity for TopoII.
  • N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide: This analog substitutes the sulfonamide with a benzamide group and includes a 4-methoxyphenyl substituent . The benzamide moiety likely engages in π-π stacking with DNA bases, while the methoxy group improves metabolic stability. However, the target compound’s sulfonamide may offer stronger hydrogen-bonding interactions with TopoII or DNA.

Key Structural Differences

Feature Target Compound 2-(Bis-triazoloquinoxaline) Derivative N-[2-(4-Methoxyphenyl)...]benzamide
Core Modifications Cyclohexyl at position 1 Bis-triazoloquinoxaline core 4-Methoxyphenyl at position 2
Side Chain N-methylbenzenesulfonamide Fluorophenylacetamide Benzamide
Hydrogen-Bonding Capacity High (sulfonamide) Moderate (amide) Moderate (amide)
Lipophilicity High (cyclohexyl) Moderate (fluorophenyl) Moderate (methoxyphenyl)
Sulfonamide-Containing Analogs

The sulfonamide group is a critical pharmacophore. For instance:

  • N-(4-Methoxyphenyl)benzenesulfonamide : A simpler analog with demonstrated bioactivity in structural studies . Its unmethylated sulfonamide participates in hydrogen bonding via NH groups, whereas the target compound’s N-methylation may reduce polarity, enhancing blood-brain barrier penetration.
  • In contrast, the target compound’s triazoloquinoxaline core provides planar aromaticity for stronger intercalation despite lacking an amino group.

Functional Implications

  • TopoII Inhibition : The target compound’s cyclohexyl group may stabilize hydrophobic interactions with TopoII’s ATP-binding pocket, a feature absent in simpler sulfonamides .
  • Cytotoxicity: Derivatives with triazoloquinoxaline cores exhibit IC₅₀ values in the low micromolar range (e.g., 1.2–3.5 µM in HePG-2 cells) , suggesting the target compound may share comparable potency.

Research Findings and Hypotheses

Anticancer Mechanisms
  • DNA Intercalation: The planar triazoloquinoxaline core likely intercalates into DNA, analogous to related compounds .
  • Cell Cycle Arrest : Similar derivatives induce G2/M phase arrest ; the cyclohexyl group may prolong this effect by enhancing cellular uptake.
  • Apoptosis Induction : Sulfonamides trigger caspase-3 activation ; the target compound’s N-methylation may modulate this pathway.
Pharmacokinetic Predictions
  • Metabolic Stability : N-methylation may protect the sulfonamide from cytochrome P450 oxidation, extending half-life compared to unmethylated analogs .

Data Table: Cytotoxic Activities of Structural Analogs

Compound Class Substituents IC₅₀ (µM) in HePG-2 Cells TopoII Inhibition Reference
Bis-triazoloquinoxaline Fluorophenylacetamide 1.2 Yes [1]
Triazoloquinoxaline-sulfonamide Cyclohexyl, N-methylbenzenesulfonamide Predicted: 0.9–2.5 Hypothesized
Simple sulfonamide 4-Methoxyphenyl >10 No [3]

Note: Predicted values for the target compound are based on structural extrapolation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。